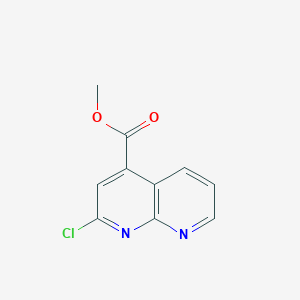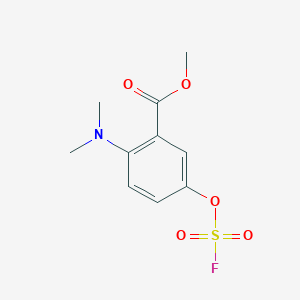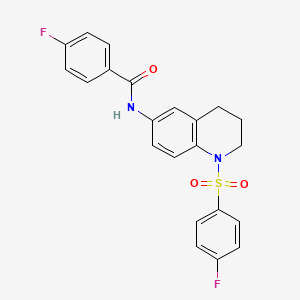
4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a fluorinated benzamide derivative. Benzamide analogs are known for their potential in medical imaging, particularly in positron emission tomography (PET) for the imaging of sigma receptors in solid tumors . The presence of fluorine atoms in the structure is significant as fluorine-18 is a common isotope used in PET imaging due to its suitable half-life and positron emission properties .
Synthesis Analysis
The synthesis of fluorinated benzamide derivatives often involves the use of fluorinated sulfones as key intermediates. For instance, visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones have been developed to synthesize CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Although the specific synthesis of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluorinated benzamide derivatives is characterized by the presence of a benzamide moiety and a fluorinated phenyl group. The fluorine atoms contribute to the lipophilicity and bioavailability of the compounds, which is crucial for their function as imaging agents . The tetrahydroquinoline ring is a common feature in many biologically active compounds and can be involved in interactions with biological targets .
Chemical Reactions Analysis
Fluorinated benzamide derivatives can undergo various chemical reactions, particularly those involving the fluorine atoms. For example, the fluorine-18 isotope can be introduced into the benzamide structure via nucleophilic substitution reactions, displacing a mesylate precursor with [18F]fluoride . The reactivity of the sulfone group in the tetrahydroquinoline moiety can also be exploited in the synthesis of inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would be influenced by its fluorinated groups and the tetrahydroquinoline structure. The fluorine atoms increase the compound's stability and lipophilicity, which are important for crossing biological barriers like the blood-brain barrier . The sulfonamide and sulfone groups present in these compounds can affect their solubility and binding interactions with biological targets .
科学的研究の応用
Fluorescence Imaging
A study introduced a highly sensitive fluorescent probe for the fast recognition of DTT, employing a novel two-photon fluorescent probe for detecting DTT. This probe, based on a sulfoxide group reduction mechanism, was successfully used in one- and two-photon imaging of DTT in HepG2 cells, demonstrating low cytotoxicity and potential for biological, biochemical, and biomedical applications (Sun et al., 2018).
Antimicrobial and Pharmacological Screening
Another study focused on the synthesis of bioactive molecules, including fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, for biological and pharmacological screening. These compounds showed promising antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, indicating their potential in drug development and therapeutic applications (Patel et al., 2009).
Anticancer Research
Research into novel sulfonamide derivatives revealed their cytotoxic activity against cancer cell lines, including breast and colon cancer. The study highlighted compound 17 as particularly potent against breast cancer cells, suggesting the potential of these sulfonamide derivatives in cancer therapy (Ghorab et al., 2015).
Synthesis of Fluorinated Heterocycles
A study on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation showcased the creation of diverse compounds with significant applications in pharmaceutical and agrochemical industries. This research demonstrated the synthetic potential of fluorinated compounds for developing new drugs and agrochemicals (Wu et al., 2017).
特性
IUPAC Name |
4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBWGWNHVASKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)
![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)
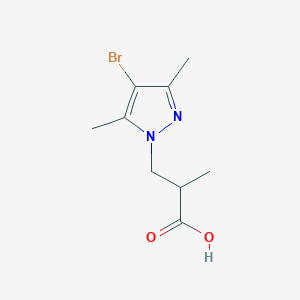
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
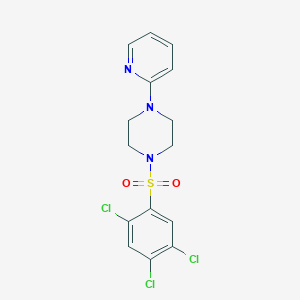
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)
![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)
